molecular formula C15H16N4S B12715400 4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- CAS No. 61326-02-1

4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)-

Cat. No.: B12715400
CAS No.: 61326-02-1
M. Wt: 284.4 g/mol
InChI Key: CTBOSJODJVJXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- is a compound belonging to the benzodiazepine family, characterized by a fused thiophene ring. This compound has garnered significant interest due to its potential neuroleptic properties, making it a subject of extensive research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- typically involves the condensation of a thiophene derivative with a benzodiazepine precursor. One common method includes the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine in the presence of dimethyl sulfoxide (DMSO) and toluene under nitrogen protection .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- involves its interaction with central nervous system receptors. It primarily targets dopamine and serotonin receptors, modulating their activity to exert its neuroleptic effects. This modulation helps in reducing symptoms of psychosis and stabilizing mood disorders .

Comparison with Similar Compounds

Uniqueness: 4H-Thieno(3,2-b)(1,5)benzodiazepine, 10-(1-piperazinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike some of its analogs, it shows a favorable separation of neuroleptic activity and side effects, making it a promising candidate for further drug development .

Properties

CAS No.

61326-02-1

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

4-piperazin-1-yl-10H-thieno[3,2-b][1,5]benzodiazepine

InChI

InChI=1S/C15H16N4S/c1-2-4-12-11(3-1)17-13-5-10-20-14(13)15(18-12)19-8-6-16-7-9-19/h1-5,10,16-17H,6-9H2

InChI Key

CTBOSJODJVJXCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=C2SC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.